molecular formula C20H25NO6 B11161583 N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine

Cat. No.: B11161583
M. Wt: 375.4 g/mol
InChI Key: GQEDXGPXHWISOL-ZMZPIMSZSA-N
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Description

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-6-11(3)18(19(23)24)21-16(22)9-26-14-7-10(2)8-15-17(14)12(4)13(5)20(25)27-15/h7-8,11,18H,6,9H2,1-5H3,(H,21,22)(H,23,24)/t11-,18+/m1/s1

InChI Key

GQEDXGPXHWISOL-ZMZPIMSZSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)COC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)COC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt upon reaction with 3-chloropentane-2,4-dione, affording N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dry acetone with anhydrous potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative used as an anticoagulant.

    Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.

    7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with various biological activities.

Uniqueness

3-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID is unique due to its specific structural features, such as the presence of multiple methyl groups and the amido linkage, which contribute to its distinct chemical and biological properties.

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